Stannane, (4-methoxyphenyl)triphenyl-
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Overview
Description
Stannane, (4-methoxyphenyl)triphenyl- is an organotin compound with the molecular formula C25H22OSn It is a derivative of stannane, where one of the hydrogen atoms is replaced by a (4-methoxyphenyl)triphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-methoxyphenyl)triphenyl- typically involves the reaction of triphenyltin chloride with 4-methoxyphenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Stannane, (4-methoxyphenyl)triphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Stannane, (4-methoxyphenyl)triphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding stannic oxide derivative.
Reduction: It can be reduced to form the corresponding stannane derivative.
Substitution: It can undergo substitution reactions where the (4-methoxyphenyl)triphenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic reagents such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields stannic oxide derivatives, while reduction yields stannane derivatives .
Scientific Research Applications
Stannane, (4-methoxyphenyl)triphenyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Stannane, (4-methoxyphenyl)triphenyl- involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Stannane, (acetyloxy)triphenyl-: Similar in structure but with an acetyloxy group instead of a (4-methoxyphenyl) group.
Tributyltin hydride (Tributylstannane): Another organotin compound with different substituents and applications.
Stannane, [(cyanoimino)(4-methoxyphenyl)methoxy]triphenyl-: Similar in structure but with a cyanoimino group.
Uniqueness
Stannane, (4-methoxyphenyl)triphenyl- is unique due to its specific (4-methoxyphenyl)triphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
57880-01-0 |
---|---|
Molecular Formula |
C25H22OSn |
Molecular Weight |
457.1 g/mol |
IUPAC Name |
(4-methoxyphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7O.3C6H5.Sn/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h3-6H,1H3;3*1-5H; |
InChI Key |
KPWOASZVXFILCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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